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This guide provides a comprehensive assessment of the translational potential of CVN766, a
novel, highly selective orexin-1 receptor (Ox1R) antagonist, from preclinical findings to early
clinical development. In the landscape of psychiatric and metabolic disorders, targeting the
orexin system presents a promising avenue for therapeutic intervention. This document offers
an objective comparison of CVN766 with current and emerging alternatives for its potential
indications, primarily focusing on the negative symptoms of schizophrenia and binge eating
disorder. All quantitative data is summarized in structured tables, and where available, detailed
experimental methodologies are provided to support a thorough evaluation by the scientific
community.

Mechanism of Action: A Highly Selective Approach

CVN766 is an orally active, potent antagonist of the orexin-1 receptor (Ox1R) with over 1000-
fold selectivity over the orexin-2 receptor (Ox2R).[1][2] The orexin system, comprising
neuropeptides orexin-A and orexin-B and their receptors Ox1R and Ox2R, is a key regulator of
various physiological functions. While Ox2R is primarily associated with wakefulness, Ox1R is
predominantly involved in modulating motivation, reward, and stress responses.[3]
Dysregulation of the orexin system has been implicated in a range of psychiatric conditions,
including schizophrenia and addiction-related behaviors.[1][4]

The high selectivity of CVN766 for Ox1R is a key differentiating feature. Non-selective orexin
antagonists, which also block Ox2R, are known to induce somnolence, a side effect that could
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be limiting for therapeutic indications not related to sleep.[1][3] By specifically targeting Ox1R,
CVN766 aims to modulate pathological behaviors without causing unwanted sedative effects.

Preclinical to Clinical Translation: A Comparative
Overview

The translational potential of a drug candidate is assessed by its journey from demonstrating a
plausible mechanism and efficacy in preclinical models to exhibiting a favorable safety and
efficacy profile in human clinical trials. This section compares the available data for CVN766
with its direct competitor, nivasorexant (another selective Ox1R antagonist), and established
treatments for its target indications.

Preclinical Data Summary

Detailed quantitative preclinical efficacy data for CVN766 is not extensively available in the
public domain. However, press releases and publications from Cerevance report that CVN766
has demonstrated efficacy in multiple preclinical models relevant to schizophrenia and binge
eating disorder.[1][2][4] These include models of cognition and negative symptoms of
schizophrenia, such as the reversal of phencyclidine (PCP)-induced social interaction deficits,
and models of dependency-type behaviors.[2][4]

In contrast, more detailed preclinical data is available for the selective Ox1R antagonist,
nivasorexant, which has been evaluated in animal models of binge eating.
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Nivasorexant (ACT- Alternative:
Parameter CVN766 )
539313) Topiramate
Multiple (GABA-A
T . Orexin-1 Receptor Orexin-1 Receptor receptor modulator,
arge
I (Ox1R) Antagonist (Ox1R) Antagonist glutamate receptor
antagonist)
o >1000-fold for Ox1R ) )
Selectivity Selective for Ox1R Non-selective

over Ox2R[1][3]

Animal Models (Binge
Eating)

Efficacy reported in
binge eating

models[4]

Dose-dependently
reduced binge-like
eating in rats with an
effect size comparable

to topiramate[5][6]

Reduced binge-like
eating in rats[5][6]

Animal Models

(Schizophrenia)

Efficacy in models of
cognition and negative
symptoms (e.g.,
reversal of PCP-
induced social

interaction deficits)[2]

[4]

Not reported for

schizophrenia models

Not a primary
treatment for negative

symptoms

Experimental Protocols: Preclinical

e Nivasorexant - Animal Model of Binge-Eating Disorder: Binge-like eating of highly palatable

food in rats was induced by intermittent, repeated periods of dieting and access to the

palatable food, followed by an acute stress challenge. The efficacy of nivasorexant in

reducing binge-like eating was compared to other selective Ox1R antagonists and the

positive control, topiramate.[5][6]

e CVN766 - Animal Models of Schizophrenia (General Description): While specific protocols
are not detailed, reports mention the use of established models such as the phencyclidine

(PCP)-induced social interaction deficit model. In this model, the administration of PCP to

rodents induces behaviors that mimic the negative symptoms of schizophrenia, such as
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social withdrawal. The ability of CVN766 to reverse these deficits is taken as a measure of its
potential efficacy.

Clinical Data Summary

CVN766 has successfully completed a Phase 1 clinical trial in healthy volunteers,
demonstrating a favorable safety and pharmacokinetic profile.[1] This initial success has paved
the way for planned Phase 2 trials in patients with schizophrenia and binge eating disorder.[3]

In contrast, the direct competitor nivasorexant, despite promising preclinical data, did not
demonstrate efficacy in a Phase 2 trial for binge eating disorder.[7][8] This highlights the
challenges of translating preclinical findings to clinical success.

For the target indications, several alternative treatments are already established.

Binge Eating Disorder
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CVN766 (Phase 1

Nivasorexant (Phase

Alternative:

Parameter Lisdexamfetamine
Data) 2 Data)
(Vyvanse)
Significant decrease
in weekly binge days
No improvement in at 50mg and 70mg
binge eating behavior doses compared to
over placebo (change placebo.[9][10] 42.2%
Efficacy Phase 2 trials planned  from baseline in binge  (50mg) and 50%

days/week was

identical for both
groups)[7][8]

(70mg) of patients
achieved 4-week
binge cessation vs.
21.3% for placebo.[9]
[10]

Well-tolerated with no
serious adverse
events. Most common
AEs (>5%): headache
(10.9%), dizziness
(7.8%), presyncope
(6.2%). No evidence

of somnolence.[1]

Safety & Tolerability

Well-tolerated.
Incidence of
treatment-emergent
adverse events was
similar to placebo.
Frequency of
somnolence and
fatigue was similar to
placebo.[7][8]

Common AEs: dry
mouth, decreased
appetite, insomnia,
headache.[11]
Discontinuation due to

AEs was low.

] ) Selective Ox1R
Mechanism of Action

Selective Ox1R

Dextroamphetamine
prodrug; CNS

Antagonist Antagonist )
stimulant
Negative Symptoms of Schizophrenia
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CVN766 (Phase 1 Alternative: Alternative:
Parameter . : . .
Data) Cariprazine (Vraylar)  Amisulpride
Significantly improved
negative symptoms in
patients with
predominantly
Phase 2 trial planned negative symptoms More efficacious than
] for negative and compared to first-generation
Efficacy

cognitive symptoms.

[4]

risperidone.[12][13]
Showed a 22%
reduction on the
PANSS negative
subscale in a 12-week
study.[14]

antipsychotics for

negative symptoms.

Safety & Tolerability

Well-tolerated in

healthy volunteers.[1]

Common AEs:
akathisia, insomnia,

weight gain.[14]

Can be associated
with

hyperprolactinemia.

Mechanism of Action

Selective Ox1R

Antagonist

D2/D3 and 5-HT1A
receptor partial

agonist

D2/D3 receptor

antagonist

Experimental Protocols: Clinical

e CVN766 - Phase 1 Trial: A randomized, double-blind, placebo-controlled study in 64 healthy
subjects evaluating the safety, tolerability, and pharmacokinetics of escalating single and
multiple doses of CVN766.[6]

¢ Nivasorexant - Phase 2 Trial: A placebo-controlled, double-blind study in adults with

moderate to severe binge-eating disorder. Participants were randomized to receive either

placebo or nivasorexant (100 mg b.i.d.). The primary endpoint was the change from baseline

to Week 12 in the number of binge eating days per week.[7][8]

e Lisdexamfetamine - Binge Eating Disorder Trial: A randomized, double-blind, placebo-

controlled trial in adults with moderate to severe binge eating disorder. Participants received
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fixed doses of 30, 50, or 70 mg/d of lisdexamfetamine or placebo. The primary outcome was
the change in the number of binge-eating days per week from baseline to week 11.[15]

o Cariprazine - Negative Symptoms of Schizophrenia Trial: A study evaluating the efficacy and
safety of cariprazine versus risperidone in patients with predominantly negative symptoms of
schizophrenia for at least 6 months. The primary outcome was the change from baseline to
week 26 in the PANSS factor score for negative symptoms.[12]

Visualizing the Pathways and Processes

To further aid in the understanding of CVN766's mechanism and the context of its
development, the following diagrams are provided.

Orexin System & CVN766 Action

Orexin-A
(Neuropeptide)

Antagonizes

Binds (>1000x selective)

Orexin-2 Receptor (Ox2R)

Orexin-1 Receptor (Ox1R)

Promotes A ctivates

Wakefulness Reward & Motivation
(TMN) (VTA, NAc)

Click to download full resolution via product page

Caption: Orexin-A signaling and the selective antagonism of Ox1R by CVN766.
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CVN766 Translational Workflow
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Caption: The translational path of CVN766 from preclinical to clinical development.

Conclusion and Future Directions

CVN766 represents a promising therapeutic candidate with a well-defined and highly selective
mechanism of action. Its successful completion of a Phase 1 trial with a favorable safety profile
and no evidence of somnolence provides a strong foundation for further clinical investigation.
The translational journey from preclinical models, where it has shown efficacy in relevant
behavioral paradigms, to planned Phase 2 studies in patient populations is a critical step in
validating its therapeutic potential.

The comparison with nivasorexant underscores the inherent risks in drug development, where
promising preclinical results do not always translate to clinical efficacy. However, the distinct
chemical structure and potentially different pharmacokinetic and pharmacodynamic properties
of CVN766 may lead to a different clinical outcome.

Furthermore, when compared to existing treatments for binge eating disorder and the negative
symptoms of schizophrenia, CVN766 offers a novel mechanism of action that could provide an
alternative or adjunctive therapeutic option. For binge eating disorder, an alternative to a
stimulant-based therapy could be beneficial for certain patient populations. For the negative
symptoms of schizophrenia, which remain a significant unmet medical need, a targeted therapy
like CVN766 could represent a substantial advancement.

The upcoming Phase 2 clinical trials will be pivotal in determining the clinical utility of CVN766.
Researchers and drug development professionals should closely monitor the outcomes of
these studies to fully assess the translational potential of this selective Ox1R antagonist. The
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data generated will be crucial for understanding the role of the orexin-1 receptor in these
complex disorders and for shaping the future landscape of psychiatric and metabolic disease
treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

» 15. Efficacy and safety of lisdexamfetamine for treatment of adults with moderate to severe
binge-eating disorder: a randomized clinical trial - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Assessing the Translational Potential of CVN766: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619416#assessing-the-translational-potential-of-
cvn766-from-preclinical-to-clinical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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